Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chiral building block used in various chemical syntheses. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced via esterification, often using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride
- Methyl (1S,3R)-3-amino-1-(trifluoromethyl)cyclopentanecarboxylate hydrochloride
Uniqueness
Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex chiral molecules.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+;/m1./s1 |
InChI Key |
ZHHPQWQLZPOEFX-HNJRQZNRSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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